molecular formula C11H15N5O2S B299779 N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide

N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide

Cat. No.: B299779
M. Wt: 281.34 g/mol
InChI Key: HFDYNGRDJOMWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has shown potential in the field of cancer research due to its ability to inhibit the migration and invasion of cancer cells.

Mechanism of Action

N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide 1864 inhibits the Rho family of GTPases, which are involved in the regulation of cell migration and invasion. Specifically, this compound 1864 targets the RhoA and RhoC isoforms, which are overexpressed in many types of cancer. By inhibiting these isoforms, this compound 1864 reduces the ability of cancer cells to migrate and invade surrounding tissues.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the migration and invasion of cancer cells, this compound 1864 has been shown to reduce the expression of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix. Additionally, this compound 1864 has been shown to reduce the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide 1864 in lab experiments is its specificity for the RhoA and RhoC isoforms. This allows researchers to study the effects of inhibiting these isoforms without affecting other members of the Rho family of GTPases. Additionally, this compound 1864 has been shown to be effective at low concentrations, which reduces the potential for off-target effects.
One limitation of using this compound 1864 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in vitro. Additionally, this compound 1864 has not been extensively studied in vivo, which limits its potential for clinical use.

Future Directions

There are several future directions for the study of N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide 1864. One potential area of research is the development of more soluble analogs of this compound 1864 that can be more easily administered to cells in vitro. Additionally, further studies are needed to determine the potential clinical applications of this compound 1864, particularly in the treatment of cancer. Finally, more research is needed to fully understand the mechanism of action of this compound 1864 and its effects on other signaling pathways.

Synthesis Methods

N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide 1864 can be synthesized by using a multi-step process that involves the reaction of 2,4-dimethyl-3-nitrobenzenesulfonyl chloride with sodium azide to form 2,4-dimethyl-3-azidobenzenesulfonamide. This intermediate is then reacted with ethyl iodide and tetrazole to form the final product, this compound.

Scientific Research Applications

N-ethyl-2,4-dimethyl-3-(1H-tetraazol-1-yl)benzenesulfonamide 1864 has been extensively studied in the field of cancer research due to its ability to inhibit the migration and invasion of cancer cells. It has been shown to be effective in reducing the metastatic potential of cancer cells in vitro and in vivo. Additionally, this compound 1864 has been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and cardiovascular disease.

Properties

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

N-ethyl-2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H15N5O2S/c1-4-13-19(17,18)10-6-5-8(2)11(9(10)3)16-7-12-14-15-16/h5-7,13H,4H2,1-3H3

InChI Key

HFDYNGRDJOMWMU-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C

Canonical SMILES

CCNS(=O)(=O)C1=C(C(=C(C=C1)C)N2C=NN=N2)C

Origin of Product

United States

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